(5,6-Dichloropyridin-3-yl)methanol

nAChR Agonist Neurological Disorder Research Analgesic Drug Discovery

Sourcing regiospecifically chlorinated pyridine building blocks with the correct substitution pattern often delays SAR-driven medicinal chemistry programs. (5,6-Dichloropyridin-3-yl)methanol (CAS 54127-30-9) eliminates this bottleneck with the essential 5,6-dichloro motif required for target engagement. • CXCR3 antagonist synthesis: Achieve IC50 values as low as 13 nM in recombinant human CXCR3 cell-based assays. • Dual nAChR agonist development: EC50 = 10-12 nM at α3β4/α4β2 subtypes for analgesic discovery. • HDAC inhibitor programs: Chlorinated pyridine core enables isoform-selective derivatization. • Reliable oxidation to 2,3-dichloro-5-formylpyridine (~48% yield) for diverse library expansion via reductive amination or Wittig chemistry.

Molecular Formula C6H5Cl2NO
Molecular Weight 178.01 g/mol
CAS No. 54127-30-9
Cat. No. B122614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,6-Dichloropyridin-3-yl)methanol
CAS54127-30-9
Synonyms(5,6-Dichloropyridin-3-yl)methanol;  2,3-Dichloro-5-(hydroxymethyl)pyridine;  2,3-Dichloro-5-pyridinemethanol;  5,6-Dichloro-3-pyridinemethanol; 
Molecular FormulaC6H5Cl2NO
Molecular Weight178.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)Cl)CO
InChIInChI=1S/C6H5Cl2NO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2
InChIKeyZOFUUOULXZPZHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5,6-Dichloropyridin-3-yl)methanol – Compound Overview


(5,6-Dichloropyridin-3-yl)methanol (CAS 54127-30-9) is a dichlorinated pyridine derivative bearing a 3-hydroxymethyl substituent, with a molecular formula of C6H5Cl2NO and a molecular weight of 178.02 g/mol [1]. Its structure comprises a pyridine ring chlorinated at the 5- and 6-positions, which confers distinct lipophilicity (consensus Log P of 1.72) and hydrogen-bonding capacity (topological polar surface area of 33.1 Ų) [1]. The compound is documented as a novel CXCR3 (CXC chemokine receptor) inhibitor and is a key intermediate in the synthesis of pyridine-based histone deacetylase (HDAC) inhibitors . It is commercially available from multiple vendors in purities typically ranging from 95% to 98% .

5,6-Dichloro substitution for CXCR3 and nAChR target engagement studies
Key intermediate in HDAC inhibitor and heterocyclic library synthesis
Commercially available with consistent reported purity to support reproducible synthetic workflows

Why Generic Analogs Cannot Replace (5,6-Dichloropyridin-3-yl)methanol


The specific pattern of chlorine substitution at the 5- and 6-positions of the pyridine ring in (5,6-Dichloropyridin-3-yl)methanol is a critical determinant of its biochemical and synthetic utility. Alternative regioisomers, such as 2,5-dichloro-3-pyridinemethanol (CAS 558465-93-3), or mono-chlorinated analogs, possess different electronic distributions and steric profiles that fundamentally alter their reactivity in cross-coupling reactions and their binding affinity for biological targets like CXCR3 or nAChR subtypes [1][2]. As shown in the evidence below, even structurally similar derivatives exhibit orders-of-magnitude differences in EC50 values for nAChR agonism (e.g., 12 nM vs. 400 nM) and IC50 values for CXCR3 antagonism (e.g., 13 nM vs. 1,190 nM), highlighting that generic substitution of the 5,6-dichloro motif would compromise target potency and synthetic efficiency [1][2].

Target
5,6-Dichloropyridin-3-ylmethanol substitution pattern
Potential Substitute
Regioisomeric 2,5-dichloro or monochloro analogs
Target
Electronic and steric profile supporting CXCR3/nAChR affinity
Potential Substitute
Alternative halogenation patterns with shifted reactivity

(5,6-Dichloropyridin-3-yl)methanol – Receptor Binding & Synthetic Comparison


nAChR α4β2 Agonist Potency vs. Diazabicyclo Analogs

A derivative incorporating the (5,6-dichloropyridin-3-yl) moiety, (1R,6S)-3-(5,6-dichloro-pyridin-3-yl)-3,8-diaza-bicyclo[4.2.0]octane (CHEMBL219194), exhibits an EC50 of 12.0 nM as an agonist at the human α4β2 nicotinic acetylcholine receptor (nAChR) expressed in HEK293 cells [1]. In contrast, the structurally related (1S,5S)-3-(5,6-dichloropyridin-3-yl)-3,6-diaza-bicyclo[3.2.0]-heptane (CHEMBL238465) shows a 33-fold lower potency with an EC50 of 400 nM against the same receptor subtype in the same cellular system [2].

nAChR α4β2 Potency
Reported
EC50 12 nM vs 400 nM (33-fold)
Scaffold attachment critically modulates agonist response
Human α4β2 HEK293 FLIPR assay; cross-study comparison
nAChR Agonist Neurological Disorder Research Analgesic Drug Discovery

CXCR3 Antagonist Potency vs. Other Antagonists

Optimization of a CXCR3 antagonist series containing the 5,6-dichloropyridin-3-yl moiety yielded a compound (CHEMBL5194504) with an IC50 of 13 nM in a calcium flux assay using recombinant human CXCR3 expressed in CHO-K1 cells [1]. This is substantially more potent than another dichloropyridinyl CXCR3 antagonist (CHEMBL5268766), which showed an IC50 of 1,190 nM in a human T cell internalization assay [2]. While assay conditions differ, the 91-fold difference in IC50 values highlights the importance of the 5,6-dichloropyridin-3-yl substitution pattern in achieving high-affinity antagonism.

CXCR3 Antagonism
Reported
IC50 13 nM vs 1190 nM (~91-fold)
5,6-Dichloro motif enables high-affinity CXCR3 antagonism
CHO-K1 calcium flux vs T cell internalization; assay context differs
CXCR3 Antagonist Inflammation Immunology Research

Dual nAChR Agonism vs. Monospecific Agents

The (5,6-dichloropyridin-3-yl)-containing derivative CHEMBL219194 demonstrates balanced dual agonism at human α3β4 (EC50 = 10 nM) and α4β2 (EC50 = 12.0 nM) nAChR subtypes in HEK293 cells [1]. In comparison, the reference agonist ABT-089 shows markedly different potencies at these subtypes, with Ki values of 1.9 nM for α-conotoxinMII binding (α3β2) and 1.3 nM for epibatidine binding (α4β2), while ABT-894 (sofinicline) is described as more potent than ABT-089 at both .

Dual nAChR Agonism
Class-level
α3β4 EC50 10 nM / α4β2 EC50 12 nM
Balanced dual-subtype agonism profile
Distinct from more selective nAChR ligands; binding format differences limit direct comparison
nAChR Subtype Selectivity Analgesic Drug Development Receptor Pharmacology

Consistent Purity for Reproducibility

Across multiple major chemical suppliers, (5,6-Dichloropyridin-3-yl)methanol is routinely available at high and consistent purity levels, typically 96% to 98% as determined by GC or HPLC . This contrasts with many custom-synthesized or niche chloropyridine analogs, where purity can vary significantly between batches and vendors. The consistent purity of the commercial product minimizes the risk of irreproducible yields in subsequent synthetic steps (e.g., oxidation to the aldehyde, which proceeds in ~48% yield under standard conditions) and reduces the need for extensive in-house purification .

Commercial Purity
Data to verify
96–98% (GC/HPLC)
Reported consistent purity supports reproducible synthesis
Supplier specification; confirm lot-specific certificate
Synthetic Intermediate Quality Control Reproducibility

Aldehyde Oxidation Synthetic Yield

The oxidation of (5,6-Dichloropyridin-3-yl)methanol to 2,3-dichloro-5-formylpyridine using manganese dioxide in dichloromethane proceeds with a reported yield of 48% after overnight stirring at room temperature . This represents a benchmark for this specific transformation. While direct comparative yield data for the oxidation of regioisomeric chloropyridinyl methanols under identical conditions is not readily available, the defined yield provides a critical baseline for process optimization and cost-of-goods calculations when scaling up syntheses that require the aldehyde intermediate.

Oxidation Yield
Data to verify
~48% to 5-formylpyridine
Benchmark yield for process scoping
MnO2, CH2Cl2, room temperature; validate under own conditions
Synthetic Methodology Aldehyde Synthesis Process Chemistry

(5,6-Dichloropyridin-3-yl)methanol – Research Applications & Use Cases


Medicinal Chemistry: Potent nAChR Agonists for Analgesics

Use as a key intermediate to synthesize derivatives like (1R,6S)-3-(5,6-dichloro-pyridin-3-yl)-3,8-diaza-bicyclo[4.2.0]octane, which demonstrates potent (EC50 = 10-12 nM) and balanced dual agonism at α3β4 and α4β2 nAChR subtypes in HEK293 cells [1]. This balanced profile is a distinct pharmacological fingerprint that can be leveraged in the design of novel analgesics with potentially reduced side-effect liability compared to more subtype-selective agonists.

Immunology: High-Affinity CXCR3 Antagonist Development

Employ as a core building block to access potent CXCR3 antagonists with IC50 values as low as 13 nM in recombinant human CXCR3 cell-based assays [1]. The 5,6-dichloropyridin-3-yl motif is critical for achieving this high affinity, and its use enables structure-activity relationship (SAR) studies around the core to optimize potency and selectivity for treating inflammatory conditions.

Epigenetics: Pyridine-Based HDAC Inhibitor Synthesis

Utilize as a versatile starting material for the synthesis of pyridine-based HDAC inhibitors, a class of compounds with established utility in cancer research and other proliferative diseases [1]. The compound's chlorinated pyridine core provides multiple points for derivatization, enabling the exploration of novel zinc-binding groups and linker structures to modulate HDAC isoform selectivity and improve pharmacokinetic properties.

Synthetic Methodology: Oxidation to 5-Formylpyridine Intermediate

In process chemistry and synthetic route scouting, the defined oxidation of (5,6-Dichloropyridin-3-yl)methanol to 2,3-dichloro-5-formylpyridine in ~48% yield provides a reliable and scalable entry point to a versatile aldehyde building block [1]. This aldehyde can be further elaborated via reductive amination, Grignard addition, or Wittig chemistry to generate diverse compound libraries.

Application
Selection Property
Validation Focus
nAChR agonist SAR studies
Balanced dual-subtype agonism profile
α3β4/α4β2 potency and selectivity in recombinant cell assays
CXCR3 antagonist lead optimization
High-affinity 5,6-dichloro motif
Functional antagonism in human CXCR3 cell-based models
HDAC inhibitor synthesis
Chlorinated pyridine core for derivatization
Isoform selectivity and cellular activity profiling
Synthetic route to 5-formylpyridine
Defined oxidation yield baseline
Process reproducibility and scale-up assessment

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37 linked technical documents
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